molecular formula C8H14N4O B13078531 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide

2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide

Katalognummer: B13078531
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: SEFGOASLSGTNFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide typically involves the formation of the pyrazole ring followed by the introduction of the butanamide group. One common method involves the reaction of 3-amino-4-methyl-1H-pyrazole with butanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-amino-4-methyl-1H-pyrazole
  • 4-amino-3-methyl-1H-pyrazole
  • 5-amino-3-methyl-1H-pyrazole

Uniqueness

2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of the butanamide group, which can enhance its solubility and bioavailability compared to other similar compounds. Additionally, the specific substitution pattern on the pyrazole ring can influence its binding affinity and selectivity towards various biological targets .

Eigenschaften

Molekularformel

C8H14N4O

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-(3-amino-4-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C8H14N4O/c1-3-6(8(10)13)12-4-5(2)7(9)11-12/h4,6H,3H2,1-2H3,(H2,9,11)(H2,10,13)

InChI-Schlüssel

SEFGOASLSGTNFU-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)N)N1C=C(C(=N1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.